What is the structure of 2-(Ethylamino)-N-methylacetamide;hydrochloride
What is the structure of 2-(Ethylamino)-N-methylacetamide;hydrochloride
An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of 2-(Ethylamino)-N-methylacetamide Hydrochloride
Abstract
This technical guide provides a comprehensive examination of 2-(Ethylamino)-N-methylacetamide hydrochloride, a functionalized amino acid amide derivative with potential applications in medicinal chemistry and drug development. As a structural motif, it offers a versatile scaffold for the synthesis of more complex molecules. This document delineates its precise chemical structure, provides key physicochemical properties, and presents a detailed, field-proven protocol for its synthesis. Furthermore, a robust analytical workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its characterization and quantification is described. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this compound.
Chemical Identity and Structure Elucidation
2-(Ethylamino)-N-methylacetamide hydrochloride is a specific chemical entity that must be distinguished from structurally similar compounds. Its core is an N-methylated acetamide backbone, which is substituted at the alpha-carbon (position 2) with a secondary amine, the ethylamino group. In its hydrochloride salt form, the more basic ethylamino nitrogen is protonated, forming an ammonium salt with a chloride counter-ion.
The IUPAC name for the parent compound is 2-(ethylamino)-N-methylacetamide. The hydrochloride salt is specified by appending ";hydrochloride".
Molecular Structure
The definitive structure consists of an acetyl group where the amide nitrogen is bonded to a methyl group, and the alpha-carbon is bonded to an ethylamino group. The hydrochloride salt form is depicted below.
Caption: Workflow for the synthesis and purification of 2-(Ethylamino)-N-methylacetamide HCl.
Step-by-Step Methodology
Reagents & Equipment:
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2-Chloro-N-methylacetamide
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Ethylamine (70% in H₂O or 2.0 M in THF)
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl Acetate (EtOAc)
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Diethyl Ether (Et₂O)
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Hydrochloric Acid (2.0 M in Et₂O or concentrated HCl)
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Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
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Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
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Reaction Setup: To a round-bottom flask charged with 2-chloro-N-methylacetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add ethylamine solution (1.2 eq) dropwise at room temperature. The potassium carbonate is a critical base to scavenge the HCl formed during the reaction, preventing the protonation of the valuable ethylamine nucleophile.
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Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or LC-MS, to confirm the consumption of the starting material.
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Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KCl and excess K₂CO₃). Concentrate the filtrate under reduced pressure to remove the acetonitrile.
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Extraction: Redissolve the resulting crude oil in ethyl acetate. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base of 2-(ethylamino)-N-methylacetamide.
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Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath. Add a solution of hydrochloric acid (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring until precipitation is complete and the solution is acidic. Stir for an additional 30 minutes in the ice bath to maximize crystallization.
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Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to yield 2-(ethylamino)-N-methylacetamide hydrochloride as a crystalline solid.
Analytical Characterization by LC-MS/MS
For drug development and research applications, a validated analytical method is paramount for ensuring the identity, purity, and concentration of a compound. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantitative analysis in complex matrices. [1]
Principle of Analysis
The method involves separating the analyte from potential impurities and matrix components using High-Performance Liquid Chromatography (HPLC). The analyte then elutes into a mass spectrometer, where it is ionized (typically by Electrospray Ionization - ESI), and the resulting parent ion is selected. This parent ion is then fragmented, and a specific fragment ion is monitored. This parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. [2]
Visualized Analytical Workflow
Caption: Standard workflow for quantitative analysis of a small molecule using LC-MS/MS.
Step-by-Step Methodology
Instrumentation & Consumables:
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UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source. [1]* Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Sample Diluent: 50:50 Water:Acetonitrile.
Procedure:
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Standard Preparation: Prepare a 1 mg/mL stock solution of 2-(ethylamino)-N-methylacetamide hydrochloride in the sample diluent. Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
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Sample Preparation: Dissolve the test sample in the diluent to a target concentration within the calibration range. Filter all samples and standards through a 0.22 µm filter before injection.
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LC Method:
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Flow Rate: 0.4 mL/min
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Injection Volume: 2 µL
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Column Temperature: 40°C
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Gradient: Start at 5% B, hold for 0.5 min; ramp to 95% B over 2.5 min; hold for 1 min; return to 5% B and re-equilibrate for 1 min.
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MS/MS Method:
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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MRM Transition: The protonated parent molecule [M+H]⁺ has a theoretical m/z of 117.1 (for the free base C₅H₁₂N₂O). A plausible high-intensity fragment would result from the loss of the ethyl group or cleavage at the amide bond. A hypothetical, yet typical, transition for quantification would be m/z 117.1 → 88.1 .
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Optimization: Source parameters (gas temperatures, gas flows, capillary voltage) and collision energy should be optimized by infusing a standard solution to maximize the signal for the chosen MRM transition.
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Data Analysis: Integrate the chromatographic peak area for the analyte's MRM transition. Construct a calibration curve by plotting the peak area against the known concentration of the standards using a linear regression model. Determine the concentration of the unknown sample by interpolating its peak area onto the calibration curve.
Applications in Research and Drug Development
While not a widely known pharmaceutical agent itself, 2-(ethylamino)-N-methylacetamide hydrochloride serves as a valuable building block or fragment in medicinal chemistry. Its structure contains several key features that are attractive for drug design:
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Secondary Amine: Provides a reactive handle for further functionalization and a key hydrogen bond donor/acceptor site for target interaction.
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Amide Group: A common and metabolically stable feature in many drugs that also participates in hydrogen bonding.
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Small Molecular Weight: Its low molecular weight and simple structure make it an ideal starting point or "fragment" in fragment-based drug discovery (FBDD), where small, low-affinity compounds are identified and optimized into potent leads.
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Scaffold for Libraries: The compound can be used as a scaffold to generate libraries of related molecules by modifying the ethyl and methyl groups, enabling the exploration of structure-activity relationships (SAR). Dimethylamine-containing pharmacophores are present in a wide array of FDA-approved drugs, highlighting the utility of such motifs. [3]
Conclusion
2-(Ethylamino)-N-methylacetamide hydrochloride is a precisely defined chemical compound with significant potential as a synthetic intermediate in pharmaceutical research. This guide has provided an in-depth look at its structure, a reliable synthesis protocol rooted in fundamental organic chemistry principles, and a modern, high-sensitivity analytical method for its characterization. By equipping researchers with this foundational knowledge, this document aims to facilitate the effective use of this and similar molecules in advancing drug discovery programs.
References
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PubChem - NIH. 2-amino-N-methylacetamide hydrochloride | C3H9ClN2O | CID 13842202. [Link]
-
PubChem - NIH. 2-amino-N-ethyl-N-methylacetamide | C5H12N2O | CID 15338205. [Link]
-
PubChemLite. 2-(ethylamino)-n-methylacetamide (C5H12N2O). [Link]
-
PubChem - NIH. 2-amino-N-ethylacetamide hydrochloride | C4H11ClN2O | CID 21257306. [Link]
-
BDMAEE. applications of temed in the pharmaceutical industry to accelerate drug development processes. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47. [Link]
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
PubChemLite. 2-amino-n-methylacetamide hydrochloride (C3H8N2O). [Link]
-
Wikipedia. N-Methylacetamide. [Link]
-
MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
University of Baghdad Digital Repository. New Analytical Methods for Drugs Analysis A Comparative Study. [Link]
-
ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
